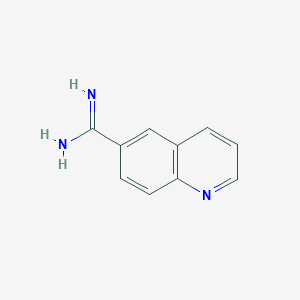

Quinoline-6-carboximidamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9N3 |

|---|---|

Molekulargewicht |

171.20 g/mol |

IUPAC-Name |

quinoline-6-carboximidamide |

InChI |

InChI=1S/C10H9N3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,11,12) |

InChI-Schlüssel |

CUBFHXQSPKNSTK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Quinoline 6 Carboximidamide and Its Derivatives

Established Synthetic Routes to the Quinoline (B57606) Core and Introduction of the Carboximidamide Moiety.enaminestore.comresearchgate.net

The construction of quinoline-6-carboximidamide fundamentally involves two key stages: the formation of the quinoline ring system and the subsequent installation of the carboximidamide group at the C-6 position.

Multi-Step Synthesis Protocols for Quinoline-6-carboximidamide Precursors.libretexts.orgnih.gov

The synthesis of precursors to quinoline-6-carboximidamide often begins with the construction of a substituted quinoline ring. A common strategy involves a multi-step sequence starting from appropriately substituted anilines. nih.gov For instance, a substituted aniline (B41778) can undergo cyclization to form a 4-hydroxyquinoline (B1666331) derivative. nih.gov This intermediate can then be converted to a more reactive species, such as a 4-chloroquinoline, which serves as a versatile scaffold for further functionalization. nih.gov

Another general approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group. ijpsjournal.comrsc.org This method allows for the direct formation of the quinoline ring with various substituents. The choice of starting materials in these multi-step sequences is crucial for introducing the necessary functional groups that will later be converted into the carboximidamide moiety or that will direct the regioselectivity of the amidination step. libretexts.org For example, starting with an aniline derivative already bearing a cyano or a related functional group at the para-position would be a logical, albeit potentially complex, route to a 6-substituted quinoline precursor.

Direct Amidination Strategies at the Quinoline C-6 Position

Directly introducing a carboximidamide group at the C-6 position of a pre-formed quinoline ring is a key transformation. While specific examples for quinoline-6-carboximidamide are not extensively detailed in the provided results, general amidination strategies can be inferred. One common method for synthesizing amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. Therefore, a precursor such as quinoline-6-carbonitrile (B150825) would be a logical starting material.

Another approach involves the direct conversion of amides to amidines. rsc.org This can be achieved through various methods, including activation of the amide with a dehydrating agent followed by reaction with an amine. rsc.org More advanced methods involve catalytic processes. For instance, copper-catalyzed oxidative amidination of methyl ketones with aromatic amines and DMF has been reported to form 2-oxo-acetamidines, demonstrating the formation of an amidine group from different nitrogen sources. rsc.org Palladium-catalyzed aminocarbonylation of haloquinolines has also been shown to be a versatile method for producing quinoline-6-carboxamides, which could potentially be converted to the corresponding carboximidamides. nih.gov

Novel and Green Chemistry Approaches in Quinoline-6-carboximidamide Synthesis.tandfonline.comnih.gov

Catalyst-Free and Environmentally Benign Synthetic Methods.acs.orgnih.govacs.org

A growing area of interest is the development of catalyst-free synthetic methods. For example, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through a catalyst-free dehydration/[3 + 2] cycloaddition reaction of 2-methylquinolines, aldehydes, and alkynoates, with water being the only byproduct. acs.orgnih.gov While not directly yielding quinoline-6-carboximidamide, this demonstrates the potential for catalyst-free C-C and C-N bond formations on the quinoline scaffold. Another catalyst-free approach involves the three-component synthesis of 2-anilinoquinolines from quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) under microwave irradiation. acs.org The use of water as a green solvent is also a key feature of modern synthetic protocols for quinoline derivatives. tandfonline.com

| Reaction Type | Reactants | Conditions | Key Features |

| Dehydration/[3+2] Cycloaddition | 2-Methylquinolines, Aldehydes, Alkynoates | Catalyst-free | Environmentally benign, water as the only byproduct. acs.orgnih.gov |

| Three-component Synthesis | Quinoline N-oxides, Aryldiazonium salts, Acetonitrile | Microwave irradiation, Catalyst-free | Rapid formation of 2-anilinoquinolines. acs.org |

Microwave-Assisted and One-Pot Reaction Strategies.scirp.orgbenthamdirect.comrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times and improvements in yields. benthamdirect.comnih.gov Several microwave-assisted methods for the synthesis of quinoline derivatives have been reported. acs.orgjmpas.comrsc.org For example, a catalyst-free, one-pot, three-component reaction for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation. acs.org Another facile and ecofriendly microwave-assisted one-pot protocol has been designed for the synthesis of novel pyrazolo-[3,4-b]-quinolines in aqueous ethanol. rsc.org

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. scirp.org A highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents, where o-nitroarylcarbaldehydes are reduced in situ and then condensed with aldehydes or ketones. rsc.org

| Strategy | Reactants | Conditions | Products | Advantages |

| Microwave-assisted one-pot | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | DMF, Microwave irradiation | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines | Efficient, catalyst-free. acs.org |

| Microwave-assisted one-pot | Aryl aldehyde, Dimedone, 5-amino-3-methyl-1-phenylpyrazole | Aqueous ethanol, Microwave irradiation | Pyrazolo-[3,4-b]-quinoline derivatives | Facile, swift, ecofriendly, high yields. rsc.org |

| One-pot Friedländer synthesis | o-Nitroarylcarbaldehydes, Aldehydes or Ketones | Iron, catalytic HCl (aq.) | Mono- or di-substituted quinolines | Highly effective, uses inexpensive reagents. rsc.org |

Derivatization of the Quinoline-6-carboximidamide Scaffold.enaminestore.comnih.govmdpi.com

Once synthesized, the quinoline-6-carboximidamide scaffold can be further modified to create a library of related compounds for various applications. Derivatization can occur at several positions on the quinoline ring or at the carboximidamide functional group itself.

The presence of the amidine group offers a handle for further reactions. For example, it can participate in cyclization reactions to form new heterocyclic rings fused to the quinoline system. The nitrogen atoms of the amidine are nucleophilic and can react with suitable electrophiles.

Furthermore, the quinoline ring itself can be functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl, heteroaryl, or amino substituents at various positions of the quinoline ring, provided a suitable leaving group (e.g., a halogen) is present. nih.gov For instance, 6-iodoquinoline (B82116) has been successfully used as a substrate in several palladium-catalyzed carbonylative coupling reactions. nih.gov The derivatization of the quinoline core allows for the fine-tuning of the molecule's properties. For example, introducing different substituents can impact the electronic properties and steric profile of the molecule. numberanalytics.com

Recent research has shown the synthesis of novel 1,2,3-triazole-containing quinoline–benzimidazole (B57391) hybrids, where derivatization was achieved by introducing bromine at the C-2 position of a phenoxy core linked to the quinoline. mdpi.com Another example includes the synthesis of various 2-, 4-, 6-, and/or 7-substituted quinoline derivatives as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase. nih.gov

Modifications on the Quinoline Ring System

The synthesis and modification of the quinoline ring are central to developing novel derivatives of Quinoline-6-carboximidamide. Various established synthetic protocols for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide access to a wide range of substituted quinoline precursors. pharmaguideline.com These methods can be adapted to introduce substituents at various positions on the quinoline nucleus prior to or after the formation of the carboximidamide group.

Recent research has focused on more efficient and environmentally friendly methods for quinoline synthesis, often employing microwave assistance or novel catalysts. tandfonline.com For instance, three-component reactions of anilines, aldehydes, and alkynes catalyzed by solid acids like montmorillonite (B579905) K-10 under microwave irradiation have been shown to produce substituted quinolines in high yields. tandfonline.com Such approaches offer a versatile platform for creating a library of quinoline-6-carboxamide (B1312354) or carboximidamide precursors with diverse substitution patterns on the quinoline ring.

Specific modifications to the quinoline ring of compounds related to Quinoline-6-carboximidamide have been reported. For example, a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized to explore their biological activities. nih.gov The introduction of substituents at the 2-position of the quinoline ring is a common strategy to modulate the properties of the molecule. Furthermore, substitutions at the 6 and 8 positions of the quinoline ring have been investigated to understand their impact on intermolecular interactions. uncw.edu While these examples focus on the corresponding carboxamides, the synthetic principles are directly applicable to the synthesis of substituted Quinoline-6-carboximidamide derivatives.

Table 1: Examples of Synthetic Methodologies for Quinoline Ring Modification

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, α-methylene ketone, base | 2-Substituted quinolines | pharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid | Substituted quinolines | pharmaguideline.com |

| Microwave-assisted three-component reaction | Anilines, aldehydes, alkynes, montmorillonite K-10 | Substituted quinolines | tandfonline.com |

| Synthesis of 2-substituted derivatives | Starting from quinoline-6-carboxylic acid | 2-Amino and 2-methoxy quinoline-6-carboxamides | nih.gov |

Chemical Transformations of the Carboximidamide Functional Group

The carboximidamide functional group is a key structural feature of Quinoline-6-carboximidamide, and its chemical reactivity allows for a variety of transformations to generate novel derivatives. The amidine moiety can participate in several types of reactions, including nucleophilic substitutions and condensation reactions. cymitquimica.com

One notable transformation is the reaction of heterocyclic carbimidates with sulfonamides to form sulfonyl-carboximidamides. This reaction typically proceeds in the presence of a base like DBU in a solvent such as methanol. d-nb.info This approach allows for the introduction of a sulfonyl group, which can significantly alter the physicochemical and biological properties of the parent molecule.

Furthermore, the carboximidamide group can be a precursor for the synthesis of other heterocyclic systems. For example, the cyclization of an imidamide derivative has been shown to lead to the formation of an isoxazole (B147169) ring. researchgate.net This highlights the potential of the carboximidamide group as a versatile building block in the synthesis of more complex molecular architectures. While not directly reported for Quinoline-6-carboximidamide, these transformations represent plausible synthetic routes for its derivatization.

Table 2: Potential Chemical Transformations of the Carboximidamide Group

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Sulfonylation | Sulfonamide, DBU, Methanol | Sulfonyl-carboximidamide | d-nb.info |

| Cyclization | (Specific conditions not detailed) | Isoxazole derivative | researchgate.net |

| General Reactivity | Electrophiles | Substituted carboximidamides | cymitquimica.com |

Synthesis of Hybrid Molecules Incorporating Quinoline-6-carboximidamide

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. Quinoline-6-carboximidamide is an attractive scaffold for the design and synthesis of such hybrid molecules.

A significant area of research involves the synthesis of quinoline-benzimidazole hybrids. These hybrids often link the quinoline and benzimidazole moieties through various linkers. One common approach is the condensation reaction between a quinoline aldehyde derivative and a substituted o-phenylenediamine (B120857) in the presence of an oxidizing agent or a catalyst like sodium metabisulfite. mdpi.commdpi.com While many reported examples feature the carboximidamide group on the benzimidazole portion of the hybrid, the synthetic strategies can be adapted to incorporate the Quinoline-6-carboximidamide core.

Another important class of hybrid molecules are quinoline-triazole hybrids. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked hybrids. nih.govresearchgate.net This reaction involves the coupling of a quinoline derivative bearing a terminal alkyne with an azide-containing partner, or vice versa. This methodology provides a robust and versatile route to a wide array of quinoline-triazole hybrids with diverse substitution patterns. For instance, novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids have been synthesized where the triazole acts as a linker between the two heterocyclic systems. nih.gov

Table 3: Synthesis of Hybrid Molecules

| Hybrid Type | Synthetic Approach | Key Reagents | Reference |

| Quinoline-Benzimidazole | Condensation | Quinoline aldehyde, o-phenylenediamine, Na2S2O5 | mdpi.commdpi.com |

| Quinoline-Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Quinoline-alkyne/azide, corresponding azide/alkyne partner, Cu(I) catalyst | nih.govresearchgate.net |

| Quinoline-Triazole-Benzimidazole | Multi-step synthesis involving CuAAC and condensation | Quinoline-azide, alkyne-benzaldehyde precursor, o-phenylenediamine | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of Quinoline 6 Carboximidamide Analogs

Systematic Evaluation of Substituent Effects on Quinoline-6-carboximidamide Activity

The biological activity of quinoline-6-carboximidamide derivatives can be finely tuned by introducing various substituents at different positions on the quinoline (B57606) ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity, efficacy, and pharmacokinetic properties.

The introduction of halogens and alkyl groups to the quinoline core is a common strategy in medicinal chemistry to modulate pharmacological activity. Halogens, such as fluorine, chlorine, and iodine, are particularly noteworthy for their ability to alter a molecule's electronic distribution and lipophilicity, which can enhance binding affinity and improve membrane permeability.

In a study of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists, halogen substitutions on an associated phenylsulfonate ring significantly impacted potency. nih.gov While not directly on the quinoline ring, these findings highlight the sensitivity of this class of compounds to halogenation. For instance, a 4-iodo substituted analog was found to be the most potent in its series, with an IC₅₀ value of 0.566 μM. nih.gov Similarly, 4-fluoro and 4-chloro analogs also demonstrated significant potency. nih.gov These results suggest that electronegative halogen substitutions can enhance the affinity of the molecule for its target. nih.gov

Alkyl substitutions, such as methyl groups, can also influence activity. The placement of a methyl group can impact selectivity and potency. nih.gov For example, in a series of quinolinyl-chromone derivatives, the presence of a methyl group at the 6-position of the chromone resulted in significantly higher activity compared to a methoxy group at the same position. nih.gov This indicates that even small, lipophilic alkyl groups can play a crucial role in optimizing the interaction with a biological target.

Table 1: Effect of Halogen Substitutions on the Activity of Quinoline-6-Carboxamide Benzenesulfonate Analogs against P2X7R

| Compound | Substitution (at 4-position of benzenesulfonate) | IC₅₀ (μM) |

| 2f | Iodo | 0.566 |

| 2e | Fluoro | 0.624 |

| 2g | Chloro | 0.813 |

Data sourced from a study on quinoline-6-carboxamide benzenesulfonate derivatives as P2X7R antagonists. nih.gov

Fusing additional aromatic or heteroaromatic rings to the quinoline scaffold creates more complex, rigid structures that can extend into larger binding pockets and establish additional interactions with a target. This strategy has been widely used to develop potent therapeutic agents. nih.govrsc.org The quinoline ring system is a key structural unit in many natural products and pharmaceuticals, and its fusion with other heterocyclic systems often leads to enhanced biological activity. nih.govrsc.org

Examples of fused quinoline systems with significant biological relevance include:

Pyrimidoquinolines: These tricyclic compounds, formed by fusing a pyrimidine ring to the quinoline core, are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov There are six known types of pyrimidoquinolines, depending on the site of fusion. nih.govrsc.org

Indoloquinolines: The fusion of an indole ring results in compounds like 6H-indolo[2,3-b]quinolines. rsc.org Alkaloids with this core structure, such as cryptolepine, are known for their antimalarial and cytotoxic activities. rsc.org

Furothiopyranoquinolines: These are more complex tetracyclic systems that have been synthesized and investigated for their potential biological activities. rsc.org

The fusion of these ring systems can significantly alter the planarity and electronic properties of the parent molecule, allowing it to interact with targets like DNA or specific enzyme pockets more effectively.

Conformational and Steric Requirements of the Carboximidamide Group for Molecular Interactions

The carboximidamide group is a critical functional moiety whose spatial arrangement and size play a decisive role in molecular recognition. The potential for a drug molecule to be biologically active depends on the spatial arrangement of its functional groups, which allows for productive bonding interactions with a receptor. pharmacy180.com

The conformation of an amidine or related group is influenced by rotation around its single bonds, which allows for the interconversion of different conformers. pharmacy180.com Computational studies on the related carboxamide group have shown that its conformation can be highly constrained depending on the heterocyclic ring it is attached to. nih.gov For instance, the carboxamide group in thiazole-4-carboxamide is conformationally constrained, while in nicotinamide, two stable conformations exist. nih.gov This suggests that the quinoline ring likely imposes a preferred conformation on the attached carboximidamide group, which could be crucial for its binding orientation.

Furthermore, intramolecular hydrogen bonding can significantly influence the conformation. In pyridin-2-yl guanidinium derivatives, which are structurally similar to protonated carboximidamides, an intramolecular hydrogen bond between the pyridine (B92270) nitrogen and a guanidinium proton can lock the molecule into a specific conformation. researchgate.net

Steric factors are also paramount. pharmacy180.com The size and shape of the carboximidamide group must be complementary to the receptor's binding site. pharmacy180.com The introduction of bulky substituents can lead to steric hindrance, preventing the close approach required for effective binding. stereoelectronics.org Conversely, a well-designed steric profile can enhance selectivity and affinity by occupying specific pockets within the receptor.

Exploration of Bioisosteric Replacements for the Carboximidamide Moiety

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another group that has similar physical or chemical properties, such as size, shape, and electronic distribution. drughunter.com This technique can be used to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. drughunter.com

For the carboximidamide group, which is a strong base and can form resonant structures, several bioisosteric replacements can be considered. A direct example is the replacement of a carboximidamide with an isoquinoline-1-amine moiety. drugdesign.org

Given its structural similarity to both amides and carboxylic acids (in its protonated form), bioisosteres for these groups are also relevant. Common strategies for amide replacement include the introduction of heterocyclic rings like triazoles, imidazoles, oxadiazoles, or oxazoles. drughunter.com These rings can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. drughunter.com

For the protonated carboximidamide, which resembles a carboxylate group in its ability to form salt bridges, bioisosteres such as tetrazoles , acyl sulfonamides , and isoxazolols are well-established replacements for carboxylic acids. nih.govzu.ac.ae These acidic heterocycles can mimic the charge and interaction profile of the original group while potentially improving properties like membrane permeability and oral bioavailability. drughunter.comzu.ac.ae

Table 2: Potential Bioisosteric Replacements for the Carboximidamide Moiety

| Original Group | Potential Bioisostere | Rationale |

| Carboximidamide | Isoquinoline-1-amine | Mimics steric and electronic features. drugdesign.org |

| Carboximidamide | 1,2,4-Triazole (B32235) | Mimics hydrogen bonding; enhances metabolic stability. drughunter.com |

| Carboximidamide | 1,3,4-Oxadiazole | Mimics hydrogen bonding; enhances metabolic stability. drughunter.com |

| Protonated Carboximidamide | Tetrazole | Acidic heterocycle, mimics charge and interactions. zu.ac.ae |

| Protonated Carboximidamide | Acyl Sulfonamide | Acidic mimic with different physicochemical properties. nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies for Quinoline-6-carboximidamide Derivatives

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. fiveable.me A pharmacophore model for quinoline-based compounds typically includes features such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic regions. nih.govnih.gov For a quinoline-6-carboximidamide derivative, the model would likely feature the quinoline as an aromatic/hydrophobic feature and the carboximidamide group as a key hydrogen bond donor and/or positive ionizable center.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for new hits with the desired structural features. nih.gov This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. fiveable.me

Direct Chemical Manipulation: This involves adding, removing, or modifying functional groups to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guided by SAR analysis. danaher.com

Structure-Activity Relationship (SAR) Analysis: Systematically studying how structural modifications affect biological activity to guide the design of improved compounds. patsnap.com

Bioisosteric Replacement: As discussed previously, swapping functional groups to enhance pharmacokinetic or pharmacodynamic properties. patsnap.com

Scaffold Hopping: Changing the core structure of the molecule while retaining the key pharmacophoric features, which can lead to novel compounds with improved properties or a different intellectual property profile. patsnap.com

Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting how modifications will affect target binding and activity, thereby streamlining the optimization process and reducing the need for extensive experimental testing. patsnap.com

Biological Target Identification and Molecular Mechanism Elucidation for Quinoline 6 Carboximidamide

Investigation of Enzyme Inhibition by Quinoline-6-carboximidamide and Its Analogs (In Vitro Studies)

Quinoline-based structures have been systematically evaluated against a variety of enzymes, revealing a broad spectrum of inhibitory activities. These in vitro studies provide foundational knowledge on the potential therapeutic applications of this chemical class.

Quinoline (B57606) derivatives have been identified as promising inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov In one study, a novel quinoline derivative, compound 14 , demonstrated potent, broad-spectrum antimicrobial activity, which was linked to its significant inhibition of the E. coli DNA gyrase enzyme with a half-maximal inhibitory concentration (IC50) value of 3.39 μM. nih.govresearch-nexus.net This suggests that the antimicrobial effects of certain quinoline analogs are mediated through the disruption of this key bacterial enzyme. nih.gov

Furthermore, analogs such as quinazolines, which share a core bicyclic structure with quinolines, have shown potent inhibitory activity against dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of DNA, RNA, and amino acids. patsnap.com Certain quinazoline (B50416) analogs have demonstrated IC50 values as low as 0.4 μM against mammalian DHFR. nih.gov This inhibition of DHFR disrupts folate metabolism, which can impede the proliferation of rapidly dividing cells, a mechanism leveraged in cancer chemotherapy. patsnap.com

Table 1: Inhibition of DNA Gyrase and DHFR by Quinoline Analogs

| Compound Class | Target Enzyme | Specific Compound/Analog | IC50 / Ki Value | Source |

|---|---|---|---|---|

| Quinoline Derivative | E. coli DNA Gyrase | Compound 14 | 3.39 μM | nih.govresearch-nexus.net |

| Quinazoline Analog | Mammalian DHFR | Compound 31 | 0.4 μM | nih.gov |

| Pyrroloquinazoline | Fungal DHFR | N/A | 7.1 pM (Ki) | duke.edu |

Quinoline-based compounds have emerged as a significant class of non-nucleoside DNA methyltransferase (DNMT) inhibitors. nih.gov DNMTs are key epigenetic enzymes that play a role in gene silencing and are often dysregulated in cancer. nih.gov Certain quinoline analogs have shown low micromolar inhibitory potency against human DNMT1. nih.gov For instance, the quinoline-based DNMT inhibitor MC3343 was found to affect the proliferation of osteosarcoma cells and induce osteoblastic differentiation by re-expressing key regulatory genes. nih.gov

Studies on bis-quinoline isomers revealed potent antiproliferative activities, with some compounds displaying submicromolar IC50 values against various cancer cell lines. nih.gov Specifically, compounds 2b and 4c were shown to induce the degradation of DNMT1 and DNMT3A proteins in HCT116 colon cancer cells, indicating a dual mechanism of enzyme inhibition and protein degradation. nih.gov The mechanism for some quinoline analogs involves intercalation into the DNA substrate, which causes a conformational change in the enzyme and prevents its catalytic activity. nih.govbiorxiv.org

Table 2: Antiproliferative Activity of Quinoline-Based DNMT Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| 2a | HCT116 | < 1 | nih.gov |

| 2a | HeLa | 0.14 | nih.gov |

| 2a | M14 | < 1 | nih.gov |

| 2a | HT1080 | < 1 | nih.gov |

| 2b | MCF-7 | 0.3 | nih.gov |

Derivatives of quinoline-6-carboxamide (B1312354) have been specifically identified as moderately potent antagonists of the P2X7 receptor (P2X7R). nih.gov P2X7R is an ATP-gated ion channel that plays a role in various pathological conditions, including cancer. nih.govresearchgate.net A series of quinoline-6-carboxamide benzenesulfonates were synthesized and evaluated for their ability to inhibit ATP-induced calcium mobilization in human P2X7R-transfected MCF-7 cells. nih.gov

The study found that substitutions on the phenyl ring significantly influenced inhibitory potency. nih.gov Highly electronegative substitutions, such as iodo, fluoro, and chloro, enhanced the affinity for the receptor. nih.govresearchgate.net The 4-iodo analog 2f was the most potent in this series, showing a seven-fold improvement in potency compared to the standard antagonist suramin. nih.gov These compounds were selective for h-P2X7R and were inactive at other P2X and P2Y receptor subtypes. nih.govnih.gov

Table 3: P2X7R Inhibitory Potency of Quinoline-6-carboxamide Analogs

| Compound | Substitution | IC50 (μM) | Source |

|---|---|---|---|

| 2f | 4-iodo | 0.566 | nih.gov |

| 2e | 4-fluoro | 0.624 | nih.gov |

| 2g | 4-chloro | 0.813 | nih.gov |

The quinoline scaffold is a key feature in the design of anti-inflammatory agents that target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov

Novel hybrids combining quinoline with 1,2,4-triazine (B1199460) or 1,2,4-triazole (B32235) moieties have been developed as potent and selective dual inhibitors of COX-2 and LOX. nih.govresearchgate.net In one study, a series of 1,2,4-triazine-quinoline hybrids exhibited potent COX-2 inhibitory profiles, with compound 8e being the most potent dual COX-2/15-LOX inhibitor (COX-2 IC50 = 0.047 μM; 15-LOX IC50 = 1.81 μM). nih.gov Another study on quinoline/1,2,4-triazole hybrids identified compounds 6e and 6i as having exceptionally high potency and selectivity for COX-2, with IC50 values of 7.25 nM and 8.13 nM, respectively. researchgate.net These values are significantly more potent than the reference drug celecoxib (B62257) (COX-2 IC50 = 42.60 nM). researchgate.net Such dual inhibition is considered a promising strategy for developing safer anti-inflammatory drugs by mitigating the side effects associated with inhibiting only the COX pathway. nih.gov

Table 4: COX and LOX Inhibition by Quinoline Hybrids

| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| 8e | COX-2 | 0.047 µM | 265.9 | nih.gov |

| 8e | 15-LOX | 1.81 µM | N/A | nih.gov |

| 6e | COX-2 | 7.25 nM | 44.89 | researchgate.net |

| 6i | COX-2 | 8.13 nM | 30.30 | researchgate.net |

Research has indicated that the inhibitory activity of quinoline-based compounds extends beyond the aforementioned targets. Certain quinoline analogs have been shown to inhibit other enzymes that act on DNA, including DNA and RNA polymerases and various base excision repair DNA glycosylases. nih.govbiorxiv.orgresearchgate.net This suggests that some of the biological effects observed with these compounds could be due to a multi-target mechanism involving the disruption of DNA replication and repair processes. biorxiv.orgresearchgate.net Additionally, the broader quinoline class includes well-known topoisomerase I inhibitors, such as camptothecin (B557342) and its derivatives, further highlighting the diverse enzymatic inhibitory potential of this scaffold. mdpi.com

Direct Interaction with Nucleic Acids (DNA/RNA Binding)

In addition to enzyme inhibition, a primary mechanism of action for some quinoline derivatives is their direct binding to nucleic acids. In silico and in vitro studies have demonstrated that these compounds can interact with both DNA and RNA. nih.govresearchgate.net

The binding is often characterized by intercalation into the DNA structure, typically within the minor groove. nih.govbiorxiv.org For example, quinoline-based DNMT inhibitors were found to intercalate into a DNA substrate adjacent to the target adenine (B156593) base. biorxiv.orgresearchgate.net This physical insertion into the DNA helix leads to a significant conformational change that displaces the enzyme's catalytic domain, thereby preventing methylation. nih.govbiorxiv.org An in-silico analysis of a 2-styryl quinoline derivative supported its binding to the A/T minor groove region of a B-DNA duplex. researchgate.net

Furthermore, quinoline-containing peptides have been designed to act as helix-threading peptides (HTPs) that selectively bind to specific sites in folded RNA molecules. nih.gov These HTPs can intercalate into duplex RNA, with the peptide component localized in the minor groove, making them potential candidates for regulating intracellular RNA function. nih.gov

Mode of Binding: Intercalation vs. Groove Binding

The method by which quinoline compounds bind to DNA is a critical determinant of their biological effects. Research on various quinoline derivatives indicates that both intercalation and groove binding are possible modes of interaction. For instance, certain 2-phenylquinoline-8-carboxamides require a coplanar orientation of the phenyl and quinoline rings for intercalative binding to occur. benthamscience.com Luzopeptin antibiotics, which feature two quinoline chromophores, are known to bisintercalate into DNA, meaning they insert themselves between the base pairs of the DNA double helix. nih.govbiorxiv.org

Conversely, other quinoline derivatives have been shown to favor groove binding. This mode of interaction involves the molecule fitting into the minor or major groove of the DNA helix. Studies on some quinoline-based compounds have demonstrated their ability to intercalate into a DNA substrate via the minor groove. researchgate.net The specific structure of the quinoline derivative plays a significant role in determining the preferred mode of binding.

Specificity of Nucleic Acid Interactions (e.g., AT-rich regions)

The interaction of quinoline derivatives with nucleic acids can exhibit a degree of sequence specificity. In silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds tend to bind to the A/T minor groove region of a B-DNA duplex. nih.gov This preference for AT-rich regions is a common feature among many minor groove binders. The binding is often stabilized by hydrogen bonds between the compound and the nucleic acid base pairs.

Cellular Pathway Modulation (Preclinical, In Vitro)

In vitro studies have demonstrated that quinoline derivatives can significantly impact cellular pathways, particularly those involved in cell death and proliferation.

Modulation of Apoptotic Pathways

A significant body of preclinical research points to the ability of quinoline derivatives to induce apoptosis, or programmed cell death, in cancer cells. Derivatives of 6-cinnamamido-quinoline-4-carboxamide, for example, have been shown to trigger massive apoptosis, as evidenced by the activation of caspase-9 and cleavage of PARP, key markers of the apoptotic cascade. nih.gov These compounds appear to exert their effects by disrupting lysosome function, which in turn impairs autophagic flux and leads to apoptotic cell death. nih.gov

Similarly, other quinoline-carboxamide derivatives have been identified as potent inducers of apoptosis. ufl.edu The mechanism of apoptosis induction can be multifaceted, involving various signaling pathways.

Influence on Cell Cycle Progression

Quinoline derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest. This disruption prevents the cells from dividing and proliferating. For example, some quinoline compounds have been shown to induce cell cycle arrest. nih.gov The specific phase of the cell cycle at which the arrest occurs can vary depending on the compound and the cell type. This interference with cell cycle progression is a key mechanism behind the anti-proliferative effects of these compounds. ufl.edu

High-Throughput Screening (HTS) for Novel Biological Activities of Quinoline-6-carboximidamide

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. biorxiv.orgnih.gov This automated process allows for the testing of hundreds of thousands of drug-like compounds in a short period, making it an efficient way to identify new "hit" compounds with potential therapeutic value. biorxiv.org

While specific HTS campaigns focusing solely on Quinoline-6-carboximidamide are not widely reported in the available literature, HTS is a relevant and valuable tool for exploring the broader biological activities of quinoline derivatives. benthamscience.comnih.gov Such screening can uncover novel mechanisms of action and identify new therapeutic applications for this class of compounds. The diverse pharmacological activities already observed for quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for HTS programs. benthamscience.comnih.gov

Table 1: Investigated Biological Activities of Quinoline Derivatives

| Quinoline Derivative Class | Biological Activity | Observed In Vitro Effects | References |

|---|---|---|---|

| 6-cinnamamido-quinoline-4-carboxamide | Apoptosis Induction | Caspase-9 activation, PARP cleavage, Disruption of lysosome function | nih.gov |

| Quinoline-carboxamide | Apoptosis Induction | Induction of programmed cell death | ufl.edu |

| 2,4-disubstituted quinoline-3-carboxylic acid | DNA Minor Groove Binding | Preferential binding to A/T rich regions | nih.gov |

| 2-phenylquinoline-8-carboxamides | DNA Intercalation | Dependent on coplanarity of aromatic rings | benthamscience.com |

| General Quinoline Derivatives | Cell Cycle Arrest | Inhibition of cell proliferation | nih.govufl.edu |

Computational Chemistry and in Silico Approaches in Quinoline 6 Carboximidamide Research

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinoline (B57606) derivatives, docking simulations have been instrumental in identifying and characterizing interactions with a range of biological targets, including kinases, enzymes involved in bacterial replication, and various receptors. nih.govnih.gov This method helps elucidate the structural basis of their biological activity and provides a foundation for rational drug design.

Molecular docking simulations predict how a ligand, such as a Quinoline-6-carboximidamide derivative, fits into the binding site of a target protein. The process generates multiple possible binding poses and uses scoring functions to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a stronger, more favorable binding interaction.

Studies on various quinoline derivatives have demonstrated their potential to bind to diverse biological targets with significant affinity. For instance, docking studies have evaluated quinoline derivatives against targets like DNA gyrase and human NAD(P)H dehydrogenase (quinone 1), with some compounds showing high negative binding energies, suggesting strong inhibitory potential. researchgate.net Similarly, derivatives have been docked against anticancer targets like the CB1a peptide, revealing binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing. nih.gov

Table 1: Predicted Binding Affinities of Quinoline Derivatives against Various Biological Targets

| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline Derivative 9 | Human NAD(P)H Dehydrogenase (1DXO) | -9.1 researchgate.net |

| Quinoline Derivative 9 | DNA Gyrase (1JA6) | -9.3 researchgate.net |

| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a Peptide (2IGR) | -6.1 nih.gov |

| Quinoline-3-carboxamide 6f | ATM Kinase | Lower docking score than other PIKK kinases mdpi.com |

This table is interactive. Click on the headers to sort the data.

Beyond predicting binding affinity, docking simulations provide a detailed profile of the intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. researchgate.net Understanding this interaction "fingerprint" is key to explaining the compound's activity and selectivity.

For example, docking studies of quinoline-carboxamide derivatives with the P2X7 receptor identified key interactions, such as hydrogen bonding between the nitrogen of the quinoline ring and the amino acid residue Lys630. nih.gov Other analyses have revealed crucial hydrogen bonds with residues like Val A294 and π-anion bonds with residues such as ASN A300 within kinase binding sites. nih.gov This detailed profiling allows researchers to identify which chemical moieties on the quinoline scaffold are essential for binding and which can be modified to improve potency or selectivity.

Table 2: Key Ligand-Protein Interactions for Quinoline Derivatives

| Derivative Type | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Quinoline Carboxamide | P2X7 Receptor | Lys630 | Hydrogen Bond nih.gov |

| Quinoline Carboxamide | P2X7 Receptor | Tyr628, Lys443, Ser419, Asn411 | Hydrogen Bond nih.gov |

| Designed Quinoline Ligand | STK10 Kinase (6I2Y) | Val A294 | Hydrogen Bond nih.gov |

| Designed Quinoline Ligand | STK10 Kinase (6I2Y) | ASN A300 | π-anion Bond nih.gov |

This table is interactive. Users can filter by interaction type.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline-6-carboximidamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets, such as cancer cell lines and microbial enzymes. nih.govnih.gov

These models are built using molecular descriptors that quantify physicochemical properties of the molecules. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields to build predictive models. nih.gov A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (Q²), which indicates good predictive ability. nih.gov For instance, a CoMFA model for quinoline-based anti-gastric cancer agents yielded a Q² of 0.625 and an R² of 0.913, demonstrating its reliability. nih.gov The external predictive power of such models is often confirmed with a test set of compounds, with one study reporting a high correlation (r²ext = 0.875). nih.gov

The visual output of 3D-QSAR studies, known as contour maps, highlights regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov For example, CoMFA maps might indicate that bulky, sterically favorable groups at one position or electronegative (electron-withdrawing) groups at another position on the quinoline ring could increase binding affinity and, consequently, biological activity. nih.gov

Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are performed on the docked ligand-protein complexes to assess their stability and observe conformational changes in both the ligand and the protein. nih.govmdpi.com

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. mdpi.com A stable RMSD value for the protein-ligand complex over a simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. nih.govmdpi.com

MD simulations can also reveal subtle conformational changes, such as the free rotation of bonds within the ligand, which can lead to different binding modes or "conformational interconversion" within the binding pocket. mdpi.com Furthermore, advanced calculations like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the initial docking scores. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. dergipark.org.trresearchgate.net

A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. researchgate.net

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting how the molecule will interact with biological targets. nih.gov

Virtual Screening and De Novo Design of Quinoline-6-carboximidamide Analogs

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov For quinoline-based scaffolds, structure-based virtual screening (using docking) and ligand-based virtual screening (using pharmacophore models) are powerful tools for discovering novel hits. nih.govmdpi.com

The process typically involves a hierarchical filtering approach. A large database of compounds is first docked against the target protein, and the top-scoring compounds are selected. nih.gov These hits can then be subjected to more rigorous analysis, including MD simulations and binding free energy calculations, to refine the selection before committing to chemical synthesis and experimental testing. mdpi.com

Furthermore, the insights gained from QSAR, docking, and DFT studies can be used for the de novo design of new Quinoline-6-carboximidamide analogs. By understanding the key structural features required for activity—such as the optimal placement of hydrogen bond donors/acceptors and hydrophobic groups—novel molecules can be designed from the ground up with the goal of achieving improved potency, selectivity, and pharmacokinetic properties. nih.gov

Advanced Spectroscopic and Analytical Characterization for Quinoline 6 Carboximidamide Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of quinoline (B57606) derivatives in solution. mdpi.comipb.pt Techniques such as 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are employed to assign proton and carbon signals unambiguously, which is fundamental for confirming the molecular structure of quinoline-6-carboximidamide. mdpi.comresearchgate.net For instance, ¹H NMR analysis of quinoline-based compounds reveals key signals, such as those for amide protons, which can appear in the δ 11.15–10.33 ppm region. nih.gov The electronic environment of each nucleus, influenced by factors like substituent effects and intermolecular interactions, dictates its chemical shift. tsijournals.com NMR is also pivotal in studying non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the self-assembly processes and binding mechanisms of these molecules. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinoline-6-carboximidamide (Note: These are representative values for a quinoline core and may vary based on solvent and experimental conditions. Specific data for Quinoline-6-carboximidamide requires experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 | 150 - 152 |

| C3 | 7.3 - 7.5 | 121 - 123 |

| C4 | 8.0 - 8.2 | 136 - 138 |

| C5 | 7.6 - 7.8 | 127 - 129 |

| C7 | 7.9 - 8.1 | 128 - 130 |

| C8 | 8.1 - 8.3 | 129 - 131 |

| C4a | - | 128 - 130 |

| C8a | - | 148 - 150 |

| Carboximidamide C | - | ~165 |

| Carboximidamide NH/NH₂ | 7.0 - 9.0 (broad) | - |

Concentration-dependent ¹H NMR studies are particularly effective for investigating intermolecular phenomena like π-π stacking interactions in quinoline derivatives. uncw.eduuncw.edu As the concentration of the compound in solution increases, molecules tend to self-associate. This association, driven by aromatic stacking, leads to observable changes in the chemical shifts of the aromatic protons. uncw.edu Typically, an upfield shift (to a lower ppm value) is observed for the protons involved in the stacking arrangement due to the magnetic anisotropy of the adjacent aromatic rings. uncw.eduuncw.edu The magnitude of this shift (Δδ/ΔC) provides insight into the strength and geometry of the π-π stacking interactions, with anti-parallel conformations often being favored to minimize electrostatic repulsion. uncw.eduuncw.edu Such studies are vital for understanding how quinoline-6-carboximidamide might behave in crowded biological environments or how it self-assembles in solution.

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular identity of quinoline-6-carboximidamide and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF-MS) with electrospray ionization (ESI), can determine the mass of the molecular ion ([M+H]⁺) with high accuracy (mass errors below 5 mDa), thus confirming the compound's elemental composition. nih.gov

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. nih.govresearchgate.net For the quinoline core, a characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule from the radical cation. rsc.orgchempap.org The specific substituents on the quinoline ring dictate the subsequent fragmentation pathways. For quinoline-6-carboximidamide, characteristic losses would be expected from the carboximidamide group. The fragmentation patterns are instrumental in distinguishing between isomers and identifying unknown metabolites or derivatives. nih.govresearchgate.net

Table 2: Predicted ESI-MS Adducts and Key Fragments for Quinoline-6-carboximidamide (C₁₀H₉N₃) (Note: Exact m/z values are monoisotopic.)

| Ion Species | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₀H₁₀N₃]⁺ | 172.0869 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₉N₃Na]⁺ | 194.0688 | Sodium adduct |

| [M+K]⁺ | [C₁₀H₉N₃K]⁺ | 210.0428 | Potassium adduct |

| [M+H-NH₃]⁺ | [C₁₀H₇N₂]⁺ | 155.0604 | Fragment from loss of ammonia (B1221849) |

| [M+H-HCN]⁺ | [C₉H₉N₂]⁺ | 145.0760 | Fragment from loss of hydrogen cyanide |

X-ray Crystallography of Quinoline-6-carboximidamide and Its Complexes (e.g., protein-ligand, DNA-ligand)

X-ray crystallography provides definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. chemmethod.com Obtaining a single crystal of quinoline-6-carboximidamide would allow for the unambiguous determination of its molecular geometry, bond lengths, bond angles, and conformation. Furthermore, analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the solid-state structure. nih.govnih.govnih.gov

When quinoline-6-carboximidamide is co-crystallized with a biological target like a protein or a DNA fragment, X-ray crystallography can reveal the exact binding mode. chemmethod.com For a protein-ligand complex, this would include identifying the specific amino acid residues in the binding pocket that interact with the ligand and the geometry of these interactions (e.g., hydrogen bonds, hydrophobic contacts). chemmethod.com For a DNA-ligand complex, the technique can confirm the binding mode (e.g., intercalation between base pairs or binding within the minor/major groove) and show the specific contacts with the DNA bases and phosphate (B84403) backbone. This atomic-level detail is invaluable for structure-based drug design and for understanding the compound's mechanism of action.

UV-Visible and Fluorescence Spectroscopy for Binding and Interaction Studies

UV-Visible and fluorescence spectroscopy are powerful and widely used techniques to study the binding interactions of ligands like quinoline-6-carboximidamide with macromolecules. nih.govnih.gov The quinoline moiety is a chromophore that absorbs UV light, and its absorption spectrum can be perturbed upon binding to a target like DNA or a protein. uniroma1.itresearchgate.net Changes in the absorption maximum (λ_max) and molar absorptivity, observed during titration experiments, can be used to calculate binding parameters such as the binding constant (K_b) and stoichiometry. nih.govuniroma1.it

Fluorescence spectroscopy is often more sensitive and informative. nih.govspringernature.com Many quinoline derivatives are fluorescent, and their emission properties (intensity, wavelength, quantum yield, and lifetime) are highly sensitive to the local environment. nih.govsemanticscholar.org Upon binding to a protein or DNA, changes in the polarity of the microenvironment or conformational restrictions can lead to significant fluorescence quenching or enhancement. nih.govsemanticscholar.org By monitoring these changes as a function of macromolecule concentration, one can determine binding affinity and probe the nature of the binding site. nih.gov For example, the quenching of intrinsic tryptophan fluorescence in a protein upon ligand binding is a common method to study drug-protein interactions. nih.gov

Circular Dichroism (CD) Spectroscopy for DNA/RNA Binding Mode Analysis

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an essential tool for studying the conformational changes of chiral macromolecules like DNA and RNA upon ligand binding. scilit.commdpi.com While quinoline-6-carboximidamide itself is achiral, it can give rise to an induced CD (ICD) signal in the region of its own absorbance (typically >300 nm) when it binds to the chiral DNA/RNA structure. nih.govnih.gov The sign and magnitude of this ICD signal provide valuable information about the binding geometry. nih.gov

Furthermore, binding of the ligand can perturb the intrinsic CD spectrum of the nucleic acid (typically between 220-300 nm). The characteristic B-form DNA spectrum, with its positive band around 275 nm and negative band around 245 nm, can be significantly altered depending on the binding mode. mdpi.com For example, intercalation often leads to an increase in the intensity of the positive band and a red shift, reflecting the unwinding and lengthening of the DNA helix. nih.gov These spectral changes allow researchers to differentiate between various binding modes, such as intercalation, groove binding, or external stacking, providing crucial insights into the mechanism of interaction. nih.govnih.gov

Emerging Research Directions and Future Perspectives for Quinoline 6 Carboximidamide

Application of Quinoline-6-carboximidamide as Chemical Probes for Biological Systems

The inherent fluorescence properties of the quinoline (B57606) nucleus make it an attractive scaffold for the development of chemical probes for bio-imaging. crimsonpublishers.com Quinoline-based fluorescent probes are indispensable tools in molecular biology and medicine, offering high sensitivity and specificity for visualizing and characterizing biological phenomena at the molecular level. crimsonpublishers.com These probes are utilized for a variety of applications, including cellular staining, tracking biomolecules, and detecting specific analytes within cellular environments. crimsonpublishers.com

The development of Quinoline-6-carboximidamide as a chemical probe is a promising research avenue. The design of such probes often involves a modular approach, incorporating domains that can be engineered to tune photophysical properties, enhance polarization, and allow for structural diversity. researchgate.net The carboximidamide moiety at the 6-position could serve as a key functional group for further modification or as a recognition site itself. For instance, quinoline derivatives have been designed with specific reactive sites to detect biological molecules like H₂S and RSH. crimsonpublishers.com Similarly, the basic and hydrogen-bonding capabilities of the amidine group could be exploited to create probes that selectively bind to specific metal ions or biological macromolecules, leading to a "turn-on" fluorescence response. A novel probe featuring a tetrazolo quinoline with a hydrazine carboxamide, for example, demonstrated selective detection of Al³⁺ ions through both colorimetric and fluorimetric changes, a phenomenon attributed to an intramolecular charge-transfer (ICT) transition. koreascience.kr

Future research could focus on synthesizing a library of derivatives where the carboximidamide group is modified or used as an anchor to attach other functionalities. The goal would be to develop probes with desirable characteristics such as high quantum yields, large Stokes shifts, deep tissue penetration, and low phototoxicity, enabling their use in advanced multi-photon fluorescence bio-imaging. crimsonpublishers.com

| Feature | Design Strategy | Potential Application |

|---|---|---|

| Tunable Photophysical Properties | Modification of the quinoline ring or N-substitution of the amidine to alter electronic properties. researchgate.net | Creating probes for specific wavelengths or environmental sensing (e.g., pH). nih.gov |

| High Selectivity | Incorporating specific binding sites for target analytes (e.g., metal ions, reactive oxygen species). crimsonpublishers.com | Early diagnosis of diseases associated with specific biomarkers. crimsonpublishers.com |

| Live-Cell Imaging Compatibility | Optimizing for membrane permeability, low toxicity, and stability in cellular environments. | Real-time monitoring of intracellular processes and biomolecules. nih.gov |

| Multi-Photon Fluorescence | Designing for large three-photon absorption (3PA) cross-sections. crimsonpublishers.com | Deeper tissue penetration and lower autofluorescence in complex biological samples. crimsonpublishers.com |

Strategies for Targeted Delivery and Prodrug Development of Quinoline-6-carboximidamide (Design and Theoretical Aspects)

A significant challenge for many amine- and amidine-containing drug candidates is their tendency to be ionized at physiological pH, which can lead to poor membrane penetration and limit bioavailability. nih.gov The strongly basic nature of the carboximidamide group in Quinoline-6-carboximidamide makes it a prime candidate for prodrug strategies designed to mask this functionality temporarily.

Prodrug design is a well-established method to overcome pharmacokinetic limitations. researchgate.net For strongly basic amidines, a key strategy is to convert them into less basic derivatives that can be cleaved in vivo to release the active parent drug. ijpcbs.com One theoretical approach involves the creation of amidoximes, which can be hydrolyzed by enzymes like cytochrome P450 to regenerate the amidine. ijpcbs.com This modification can enhance membrane permeability and improve absorption. ijpcbs.com Another approach is the formation of N-acyl or N-carbamoyl derivatives, although the high stability of amides often makes this less ideal due to slow cleavage rates in vivo. nih.gov The overarching goal is to create a carrier-linked prodrug where the active molecule is covalently attached to an inert carrier, which is later removed by chemical or enzymatic hydrolysis. ijpcbs.com

In parallel, if Quinoline-6-carboximidamide demonstrates potent therapeutic activity, targeted delivery systems could be developed to increase its concentration at the site of action while minimizing systemic exposure. This involves conjugating the molecule to a targeting ligand that specifically recognizes receptors overexpressed on diseased cells.

| Strategy | Theoretical Design Aspect | Anticipated Improvement |

|---|---|---|

| Prodrug: Amidoxime Formation | Conversion of the C=NH group to a C=N-OH group to reduce basicity. | Enhanced membrane permeability and oral absorption. ijpcbs.com |

| Prodrug: N-Acyloxyalkoxycarbonyl derivative | Masking the amidine with a group that is susceptible to esterase-catalyzed hydrolysis. | Enzymatic release of the active drug in plasma or target tissues. |

| Targeted Delivery: Antibody-Drug Conjugate (ADC) | Covalent linkage of Quinoline-6-carboximidamide to a monoclonal antibody targeting a tumor-specific antigen. | Selective delivery to cancer cells, increasing efficacy and reducing off-target toxicity. |

| Targeted Delivery: Peptide Conjugation | Attachment to a peptide that targets specific receptors (e.g., on cancer cells). | Improved cellular uptake and accumulation at the target site. |

Integration of Artificial Intelligence and Machine Learning in Quinoline-6-carboximidamide Research

The application of artificial intelligence (AI) and machine learning (ML) has become transformative in early drug discovery, offering the potential to accelerate the identification and optimization of new drug candidates. mdpi.comdrjulierosenberg.com These computational tools can analyze vast datasets to identify patterns and relationships that are too complex for traditional analysis, thereby making the research process faster and more precise. drjulierosenberg.com For a novel compound like Quinoline-6-carboximidamide, AI/ML can play a crucial role across the entire discovery pipeline.

ML models, such as those built using Python modules like scikit-learn, can be trained on existing data from other quinoline derivatives to predict the biological activity of new virtual compounds. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structure of Quinoline-6-carboximidamide derivatives with their activities, guiding the design of more potent molecules. nih.gov For instance, machine learning approaches have been used to improve the predictive performance of docking scores by learning the features that differentiate active from inactive compounds. mdpi.com

Furthermore, generative AI models can design entirely new molecules de novo. drjulierosenberg.com By treating molecules as graphs and learning the underlying chemical grammar, these models can generate novel quinoline-based structures predicted to have high binding affinity and favorable pharmacokinetic properties, even with limited initial training data. youtube.com AI can also be used to predict key ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize compounds with better drug-like characteristics early in the development process. benthamdirect.com

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Activity Prediction (QSAR) | Using ML algorithms to build models that predict the biological activity of virtual derivatives based on their structure. nih.govnih.gov | Rapidly screen large virtual libraries to identify the most promising candidates for synthesis. |

| De Novo Drug Design | Employing generative models to create novel molecular structures with optimized properties. drjulierosenberg.com | Discovery of novel, patentable chemical matter with enhanced efficacy and safety profiles. |

| ADME/Tox Prediction | Predicting pharmacokinetic and toxicity profiles in silico to flag problematic compounds early. benthamdirect.com | Reduce late-stage attrition of drug candidates by eliminating compounds with poor properties. |

| Reaction Prediction | Training neural networks on known reactions to predict the outcomes of new synthetic routes. researchgate.net | Optimize the synthesis of Quinoline-6-carboximidamide and its derivatives, improving efficiency. |

Addressing Research Gaps and Challenges in Quinoline-6-carboximidamide Development

The foremost research gap for Quinoline-6-carboximidamide is the lack of fundamental biological and pharmacological data. Its synthesis and activity profiles are not widely reported in scientific literature, presenting both a challenge and an opportunity. Future research must begin with establishing efficient and scalable synthetic routes. While methods exist for creating related quinoline-6-carboxamides, the conversion to the carboximidamide functional group requires specific methodologies that must be optimized. nih.gov

Beyond synthesis, several challenges common to the development of quinoline-based drugs must be anticipated. These include issues of poor bioavailability, potential off-target effects, and the emergence of drug resistance, particularly in antimicrobial and anticancer applications. researchgate.netmdpi.com The physicochemical properties of Quinoline-6-carboximidamide, especially the high basicity of the amidine group, may pose formulation and permeability challenges that need to be addressed through strategies like the prodrug approaches discussed previously.

A systematic evaluation of its structure-activity relationship (SAR) is crucial. orientjchem.org This involves synthesizing a focused library of analogues with modifications to both the quinoline ring and the carboximidamide group to understand which structural features are key for activity and selectivity. Identifying the specific molecular target(s) of the compound is another critical step, as this has been a long-standing challenge for some classes of quinoline derivatives. plos.org

Broadening the Scope of Potential Preclinical Applications for Quinoline-6-carboximidamide

The quinoline scaffold is a well-established "privileged structure" in drug discovery, with derivatives showing a remarkable diversity of pharmacological activities. rsc.org This history provides a strong rationale for screening Quinoline-6-carboximidamide across a wide range of preclinical models. The specific electronic and structural contributions of the 6-carboximidamide group could confer novel or enhanced activity against various diseases.

Potential preclinical applications to explore include:

Anticancer Activity: Quinoline derivatives are known to induce apoptosis, inhibit angiogenesis, and disrupt cell migration. researchgate.netrsc.org Some derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells. nih.gov Given that amidine-containing compounds also exhibit antimicrobial and anticancer properties, this is a high-priority area for investigation. nih.gov

Antimalarial Activity: Quinolines are foundational to antimalarial drug discovery. nih.gov Novel quinoline-4-carboxamides have demonstrated potent multistage antimalarial activity through novel mechanisms of action, such as the inhibition of translation elongation factor 2. acs.orgnih.gov

Neurodegenerative Diseases: Recent studies have shown that certain quinoline derivatives act as potent and selective phosphodiesterase 5 (PDE5) inhibitors, which can rescue synaptic and memory defects in mouse models of Alzheimer's disease. nih.gov

Anti-inflammatory and Autoimmune Diseases: Quinoline-3-carboxamides have been investigated for the treatment of autoimmune diseases like multiple sclerosis by targeting the S100A9 protein. plos.orgmedpath.com

Antimicrobial Activity: The amidine functional group is present in many compounds with significant antimicrobial activity. nih.gov This, combined with the known antimicrobial effects of the quinoline ring, makes this an important area to explore. crimsonpublishers.com

Systematic in vitro and in vivo screening of Quinoline-6-carboximidamide against a diverse panel of cell lines and disease models is a critical next step to unlocking its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Quinoline-6-carboximidamide?

- Methodology : Synthesis typically involves amidination of quinoline-6-carbonitrile intermediates under controlled acidic conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (C₁₀H₁₀N₄·HCl; MW 234.22) .

- Experimental Design : Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Include control batches to validate reproducibility.

Q. How can researchers design assays to evaluate the biological activity of Quinoline-6-carboximidamide?

- Methodology : Employ dose-response studies with appropriate cell lines (e.g., cancer models for antiproliferative assays). Use IC₅₀ calculations and statistical tools (e.g., GraphPad Prism) for data analysis. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls to rule out artifacts .

- Data Collection : Triplicate experiments with blinded analysis to reduce bias. Document raw data and normalized values in supplementary materials.

Q. What are the best practices for ensuring stability during storage of Quinoline-6-carboximidamide?

- Methodology : Store lyophilized compounds at -20°C in desiccated, light-protected vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can contradictory results in Quinoline-6-carboximidamide’s mechanism of action be resolved?

- Data Contradiction Analysis :

- Step 1 : Compare experimental conditions (e.g., cell passage number, serum concentration) across studies to identify variables influencing outcomes.

- Step 2 : Use orthogonal assays (e.g., Western blot for protein targets vs. CRISPR knockdown validation) to confirm specificity.

- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up .

- Example : If Study A reports apoptosis induction while Study B observes autophagy, perform time-lapsed microscopy and flow cytometry to track dual pathways.

Q. What strategies optimize the selectivity of Quinoline-6-carboximidamide derivatives against off-target proteins?

- Methodology :

- Computational : Use molecular docking (AutoDock Vina) to predict binding affinities. Compare with structural analogs to identify key pharmacophores.

- Experimental : Perform kinase profiling panels (e.g., Eurofins KinaseScan) to assess off-target inhibition. Adjust substituents at the C6 position to enhance selectivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Analysis Framework :

- Pharmacokinetics : Measure bioavailability and metabolite formation via LC-MS/MS. Poor solubility or rapid clearance may explain reduced in vivo activity.

- Model Relevance : Compare results across multiple animal models (e.g., xenograft vs. syngeneic). Use longitudinal sampling to correlate exposure and effect .

- Case Study : If in vitro IC₅₀ is 10 µM but in vivo efficacy requires 50 mg/kg dosing, evaluate plasma protein binding or tissue penetration barriers.

Data Reporting and Validation

Q. What standards should be followed when reporting qualitative findings in Quinoline-6-carboximidamide studies?

- Guidelines : Adhere to SRQR (Standards for Reporting Qualitative Research) for transparency. Include:

- Context : Laboratory settings, equipment calibration dates.

- Analysis : Thematic coding for unexpected observations (e.g., solvent-dependent aggregation).

- Triangulation : Cross-validate findings with quantitative data (e.g., NMR peak integration vs. HPLC purity) .

Q. How can researchers ensure reproducibility in synthetic protocols for Quinoline-6-carboximidamide?

- Checklist :

- Document exact reagent grades (e.g., anhydrous DMF vs. technical grade).

- Report reaction monitoring intervals (e.g., TLC every 30 minutes).

- Share raw spectral data in public repositories (e.g., Zenodo) for peer validation .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of Quinoline-6-carboximidamide

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀N₄·HCl | MS/NMR | |

| Purity | ≥95% | HPLC (C18 column) | |

| Stability (Lyophilized) | >24 months at -20°C | Accelerated testing |

Table 2 : Common Pitfalls in Biological Assays and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.